N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of furan, thiophene, and thienopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The furan and thiophene groups are then introduced via nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-2-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine is unique due to the specific arrangement of its furan, thiophene, and thienopyrimidine moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H13N3OS2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H13N3OS2/c1-3-12(20-6-1)9-19(10-13-4-2-7-21-13)16-15-14(5-8-22-15)17-11-18-16/h1-8,11H,9-10H2 |
InChI Key |
BGFNSVGRWTUOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=CS2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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